molecular formula C15H18ClN3O2S B12681264 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole CAS No. 178979-32-3

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Cat. No.: B12681264
CAS No.: 178979-32-3
M. Wt: 339.8 g/mol
InChI Key: AWQPYJOYQXMZQY-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a carbamoyloxymethyl group at position 2, a 3-chlorophenylthio moiety at position 5, an isopropyl group at position 4, and a methyl group at position 1 of the imidazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

CAS No.

178979-32-3

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

[5-(3-chlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)13-14(22-11-6-4-5-10(16)7-11)19(3)12(18-13)8-21-15(17)20/h4-7,9H,8H2,1-3H3,(H2,17,20)

InChI Key

AWQPYJOYQXMZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Imidazole Ring

The imidazole ring is typically synthesized via a condensation reaction involving glyoxal, ammonia, and formaldehyde. This classical approach forms the heterocyclic core essential for subsequent substitutions. The reaction conditions generally require controlled temperature and pH to optimize ring closure and minimize side reactions.

Carbamoyloxymethyl Group Introduction

The carbamoyloxymethyl group is incorporated by reacting the alkylated imidazole intermediate with carbamoyl chloride in the presence of a base. This reaction forms a carbamate linkage, which is crucial for the compound’s biological activity. The base neutralizes the hydrochloric acid generated, and the reaction is typically conducted at low temperatures to control the reaction rate and avoid decomposition.

Industrial synthesis optimizes the above laboratory methods by:

  • Employing advanced catalysts to increase reaction rates and selectivity.
  • Using controlled temperature and pressure conditions to maximize yield.
  • Implementing purification techniques such as recrystallization and chromatographic methods to achieve high purity.
  • Scaling up reactions with continuous flow reactors to improve reproducibility and safety.
Step No. Reaction Stage Reagents/Conditions Purpose/Outcome
1 Imidazole ring formation Glyoxal, ammonia, formaldehyde; controlled temp/pH Formation of imidazole core
2 Chlorophenylthio group addition 3-chlorophenylthiol, base Introduction of chlorophenylthio substituent
3 Alkylation for isopropyl and methyl groups Alkyl halides, base (NaH, K2CO3), solvents (NMP, DMF) Addition of isopropyl (4-position) and methyl (1-position) groups
4 Carbamoyloxymethyl group addition Carbamoyl chloride, base, low temperature Formation of carbamate linkage
5 Purification Recrystallization, chromatography Isolation of pure final compound
  • The yield of the imidazole ring formation step can be significantly influenced by the molar ratios of glyoxal, ammonia, and formaldehyde, as well as the presence of water, which affects the condensation efficiency.

  • Alkylation reactions benefit from the use of strong but non-nucleophilic bases like sodium hydride in polar aprotic solvents, which enhance the nucleophilicity of the imidazole nitrogen atoms and improve substitution efficiency.

  • The carbamoyloxymethylation step requires careful temperature control to prevent side reactions such as hydrolysis or over-carbamoylation. Using anhydrous conditions and slow addition of carbamoyl chloride improves selectivity.

  • Industrial scale-up often involves continuous monitoring of reaction parameters and the use of in-line purification to maintain product quality and reduce waste.

The preparation of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a multi-step synthetic process involving:

  • Construction of the imidazole ring via condensation.
  • Sequential introduction of chlorophenylthio, isopropyl, and methyl substituents through nucleophilic substitution and alkylation.
  • Final carbamoyloxymethylation to install the carbamate functionality.

Optimization of reaction conditions, choice of reagents, and purification methods are critical for achieving high yield and purity, especially in industrial production settings. The compound’s unique substitution pattern requires precise synthetic control, making these preparation methods both sophisticated and specialized.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of analogous imidazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 2-Carbamoyloxymethyl, 5-(3-chlorophenylthio), 4-isopropyl, 1-methyl Carbamate, thioether, branched alkyl
2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole 2-Aminomethyl, 5-(3-chlorophenylthio), 4-isopropyl, 1-methyl Amine, thioether
1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide 1-(3-chlorophenyl), 2-methyl, 4-nitro, 5-carboxamide Nitro, carboxamide, aryl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 5-(3-chlorophenylsulfanyl), 3-trifluoromethyl, 4-carbaldehyde Sulfanyl, trifluoromethyl, aldehyde
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1-(4-chlorophenyl), 5-(4-methylphenyl), 2-thiol Thiol, aryl

Key Observations :

  • Position 5 Modifications : The 3-chlorophenylthio group in the target compound is critical for π-π stacking interactions in biological systems. Analogues with 4-chlorophenyl (e.g., ) or trifluoromethyl groups (e.g., ) exhibit altered electronic properties, affecting binding affinity.
  • Position 2 Variations: Replacing the carbamoyloxymethyl group with an aminomethyl group (as in ) reduces steric bulk but may decrease metabolic stability due to the primary amine’s susceptibility to oxidation.
Crystallographic and Spectroscopic Data
  • Structural Analysis : The SHELX system () is widely used for crystallographic refinement of imidazole derivatives. For example, 1-(3-chlorophenyl)-2-methyl-4-nitroimidazole () was characterized via X-ray diffraction, revealing planar imidazole rings and dihedral angles critical for intermolecular interactions.
  • Spectroscopic Trends : IR and NMR data for compounds in indicate that electron-withdrawing groups (e.g., nitro in ) downfield-shift aromatic protons, whereas alkyl groups (e.g., isopropyl in the target compound) cause upfield shifts.

Biological Activity

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a compound belonging to the imidazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including a carbamoyloxymethyl group, a chlorophenylthio group, and an isopropyl group. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings.

Chemical Structure and Properties

The chemical structure of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Functional Groups :
    • Carbamoyloxymethyl group (enhancing nucleophilic properties).
    • Chlorophenylthio group (potential for electrophilic interactions).
    • Isopropyl group (contributing to lipophilicity).

These structural features suggest potential for various biological activities, including antiviral and antimicrobial properties.

Antiviral Activity

Research indicates that imidazole derivatives, including 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole, may exhibit antiviral properties. Studies have shown that similar compounds can inhibit the replication of viruses such as HIV, suggesting that this compound could be a candidate for further investigation in antiviral drug development.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been well-documented. A study evaluated the antibacterial activity of various imidazole compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with some derivatives showing zones of inhibition comparable to standard antibiotics .

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)
2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazoleTBD
Streptomycin33
CiprofloxacinTBD

Note: TBD indicates that specific values for the compound need further experimental validation.

Antitumor Activity

Imidazole derivatives are also explored for their antitumor activities. The structural modifications in compounds like 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole may enhance their ability to target cancer cells. Studies involving similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology .

The synthesis of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can be achieved through several chemical routes, often involving controlled reaction conditions to optimize yield and purity. The mechanisms by which this compound exerts its biological effects are likely multifaceted, involving interactions with specific biological targets such as enzymes or receptors.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of imidazole derivatives. For instance:

  • Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial efficacy against multiple bacterial strains using the cylinder wells diffusion method. The results highlighted the promising antibacterial properties of certain derivatives, paving the way for further exploration into their therapeutic applications .
  • Antiviral Research : A review on imidazole-containing compounds noted their potential against viral pathogens, emphasizing the need for more targeted studies on specific derivatives like 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole.

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